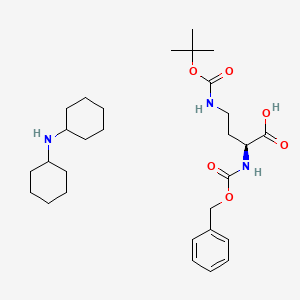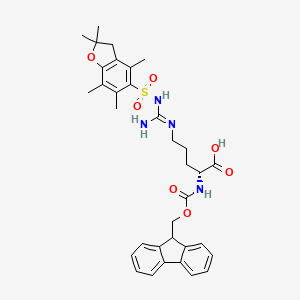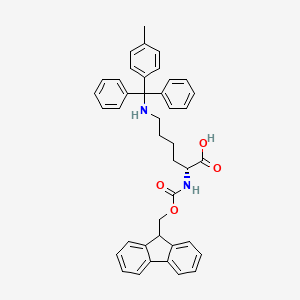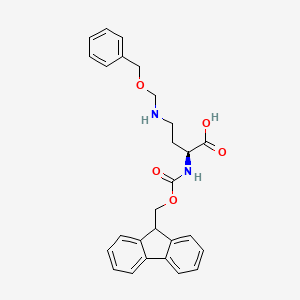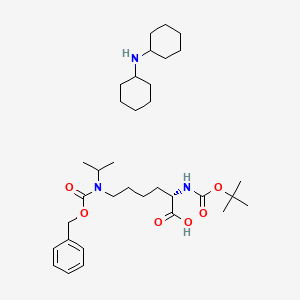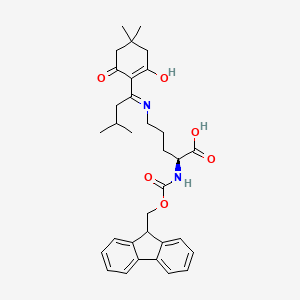
Fmoc-Orn(Ivdde)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. Fmoc-Orn(Ivdde)-OH is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.
Scientific Research Applications
Synthesis and Gelation Capability
Fmoc protected amino acids, such as Fmoc-Orn(Ivdde)-OH, can be used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s . These compounds can form stable thermo-reversible organogels in various solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Self-Assembly into Nanostructures
These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This self-assembly is facilitated by the presence of Fmoc protected amino acids .
Solid Phase Peptide Synthesis (SPPS)
Fmoc protected amino acids are widely used in Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are needed for studies such as biological tests, NMR structural research, or interaction studies between peptides with other molecules .
Development of New Drugs
Peptides, which can be synthesized using Fmoc protected amino acids, are becoming increasingly important in the development of new drugs . They have several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant .
Materials Science
Peptides are also becoming increasingly important in materials science due to their self-assembling properties . The self-assembly of Fmoc protected amino acids into various structures can serve as excellent bio-organic scaffolds for diverse applications .
Mechanism of Action
Target of Action
Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Orn(Ivdde)-OH acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
Fmoc-Orn(Ivdde)-OH, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .
Result of Action
The result of Fmoc-Orn(Ivdde)-OH’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-Orn(Ivdde)-OH can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Ivdde)-OH | |
Q & A
Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?
A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.
Q2: What spectroscopic techniques were used to confirm the structure of Fmoc-Orn(Ivdde)-OH?
A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


